molecular formula C12H18N2O3S B4483550 N-(2,6-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide

N-(2,6-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide

Cat. No.: B4483550
M. Wt: 270.35 g/mol
InChI Key: UPXIWNBAJRUSJS-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which consists of a carbonyl group attached to a nitrogen atom. This compound may have various applications in scientific research, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

It is structurally similar to lidocaine , which is known to target voltage-gated sodium channels in the heart and nervous system. These channels play a crucial role in the generation and conduction of action potentials.

Mode of Action

Like lidocaine, N1-(2,6-dimethylphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide may act as a local anesthetic and antiarrhythmic agent . It likely achieves these effects by blocking sodium channels, thereby reducing the rate of depolarization and repolarization. This can lead to a decrease in the excitability and conductance of myocardium and suppression of pulse formation in automatic ectopic foci .

Biochemical Pathways

Based on its similarity to lidocaine, it may influence the cardiac conduction system and neuronal signal transmission by modulating sodium ion channels .

Result of Action

The result of N1-(2,6-dimethylphenyl)-N~2~-methyl-N~2~-(methylsulfonyl)glycinamide’s action could potentially include local anesthesia and antiarrhythmic effects, similar to those of lidocaine . These effects might include a reduction in pain sensation in the area of application and a stabilization of the heart rhythm.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide typically involves the reaction of 2,6-dimethylaniline with methyl(methylsulfonyl)acetyl chloride under specific conditions. The reaction may require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide may have various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic effects or as a lead compound in drug discovery.

    Industry: Used in the production of specialty chemicals or materials.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)acetamide: Lacks the methyl(methylsulfonyl)amino group.

    N-(2,6-dimethylphenyl)-2-aminoacetamide: Lacks the methyl(methylsulfonyl) group.

    N-(2,6-dimethylphenyl)-2-(methylsulfonyl)acetamide: Lacks the amino group.

Uniqueness

N-(2,6-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide is unique due to the presence of both the methyl(methylsulfonyl) and amino groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9-6-5-7-10(2)12(9)13-11(15)8-14(3)18(4,16)17/h5-7H,8H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXIWNBAJRUSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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